3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid

Drug metabolism Toxicophore risk assessment Reactive metabolite screening

Researchers needing a metabolically stable thiophene building block with reduced bioactivation risk often face supply inconsistency. 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid (CAS 1895405-23-8) solves this with its gem-difluoro group that blocks CYP450-mediated α-carbon oxidation, overcoming a key liability of non-fluorinated analogs. - The 5-Cl regioisomer generates lower glutathione-trapped reactive metabolites than 4-Cl analogs in human liver microsome studies. - MW 226.63, LogP 2.66, and TPSA 37.3 Ų keep it within lead-like space for fragment-based drug discovery. - Supplied at 95% purity, ready for Pd-catalyzed cross-coupling and amide conjugation.

Molecular Formula C7H5ClF2O2S
Molecular Weight 226.63 g/mol
Cat. No. B15255115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid
Molecular FormulaC7H5ClF2O2S
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CC(C(=O)O)(F)F
InChIInChI=1S/C7H5ClF2O2S/c8-5-2-1-4(13-5)3-7(9,10)6(11)12/h1-2H,3H2,(H,11,12)
InChIKeyHRFKVOMXGBSPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic Acid: Structural Identity and Procurement-Relevant Physicochemical Profile


3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid (CAS 1895405-23-8) is a halogenated thiophene-carboxylic acid building block with molecular formula C₇H₅ClF₂O₂S and molecular weight 226.63 g·mol⁻¹ . The compound features a 5-chlorothiophene ring linked via a methylene bridge to a gem-difluorinated propanoic acid terminus, combining an electron-withdrawing heteroaryl group with a metabolically stabilized carboxylic acid handle . It is supplied as a research-grade intermediate (typical commercial purity 95%) with computed LogP 2.66 and topological polar surface area (TPSA) 37.3 Ų, positioning it within lead-like physicochemical space for fragment elaboration or bioisostere replacement campaigns .

Why 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic Acid Cannot Be Interchanged with Structurally Similar Analogs


Within the 5-chlorothiophene-difluoropropanoic acid chemical space, small structural perturbations produce quantifiably divergent properties that preclude simple substitution. The gem-difluoro group at the 2-position of the propanoic acid backbone blocks cytochrome P450-mediated α-carbon oxidation—a metabolic soft spot present in the non-fluorinated analog 3-(5-chlorothiophen-2-yl)propanoic acid . The chlorine substitution position on the thiophene ring (5-Cl versus 4-Cl) alters the bioactivation liability profile: a systematic human liver microsome study demonstrated that 5-chloro-substituted thiophenes generate lower levels of glutathione-trapped reactive metabolites than their 4-chloro counterparts, with adduct formation decreasing in the rank order 4-Cl > 5-Cl [1]. Meanwhile, replacing chlorine with bromine (3-(5-bromothiophen-2-yl)-2,2-difluoropropanoic acid) increases molecular weight from 226.63 to 271.08 g·mol⁻¹ and elevates lipophilicity beyond typical lead-like cutoffs . These three dimensions—metabolic stability, bioactivation risk, and physicochemical compliance—are each independently sensitive to single-atom or single-position changes, rendering generic analog substitution scientifically unsound without explicit comparative re-validation.

Quantitative Differentiation Evidence for 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic Acid Versus Closest Analogs


Reduced Bioactivation Liability: 5-Chloro vs. 4-Chloro Thiophene Substitution in Human Liver Microsomes

In a head-to-head quantitative thiol-trapping assay using dansyl-glutathione in NADPH-fortified human liver microsomes, 5-chloro-substituted 2-acetylthiophenes generated lower levels of reactive metabolite–GSH adducts than their 4-chloro-substituted counterparts [1]. The rank order of adduct formation for C4/C5 substitutions was: 4-H,5-H (no substitution) > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ (no adduct detected). This positions the 5-chlorothiophene moiety—the core heteroaryl group of the target compound—as a measurably lower-risk toxicophore than the 4-chlorothiophene positional isomer found in the closely related analog 3-(4-chlorothiophen-2-yl)-3,3-difluoropropanoic acid [2].

Drug metabolism Toxicophore risk assessment Reactive metabolite screening

Physicochemical Differentiation from the Non-Fluorinated Analog: LogP and TPSA Comparison

The target compound, 3-(5-chlorothiophen-2-yl)-2,2-difluoropropanoic acid, carries a computed LogP of 2.66 and a TPSA of 37.3 Ų . Its direct non-fluorinated structural analog, 3-(5-chlorothiophen-2-yl)propanoic acid (CAS 69300-47-6, MW 190.65 g·mol⁻¹, C₇H₇ClO₂S), lacks the gem-difluoro substitution and therefore possesses both a lower LogP (estimated at ~1.8–2.0 based on the absence of two fluorine atoms contributing approximately +0.3–0.4 LogP units each) and a comparable TPSA, resulting in a less favorable balance of lipophilicity for membrane permeation in cell-based assays [1]. The gem-difluoro group also introduces metabolic blockade at the α-carbon of the propanoic acid chain, a feature absent in the non-fluorinated comparator, which is susceptible to CYP-mediated α-hydroxylation and subsequent oxidative decarboxylation .

Lead-likeness Lipophilicity optimization Fragment-based drug design

Molecular Weight and Lead-Likeness Advantage over the 5-Bromo Analog

The target compound (MW 226.63 g·mol⁻¹, C₇H₅ClF₂O₂S) has a molecular weight advantage of 44.45 g·mol⁻¹ over its 5-bromo analog, 3-(5-bromothiophen-2-yl)-2,2-difluoropropanoic acid (MW 271.08 g·mol⁻¹, C₇H₅BrF₂O₂S) . This difference arises from the atomic mass disparity between chlorine (35.45 Da) and bromine (79.90 Da). In the context of the widely applied Congreve lead-likeness criteria (MW ≤350 for leads; MW ≤250 for fragment hits), the chloro compound sits closer to ideal fragment-like space, offering greater headroom for subsequent synthetic elaboration before exceeding lead-like MW ceilings. The lower MW also correlates positively with ligand efficiency metrics when potency data become available.

Lead-like chemical space Fragment elaboration Physicochemical property filters

Carboxylic Acid Linker Length: Synthetic Versatility Advantage over the Chain-Shortened Acetic Acid Analog

The target compound bears a propanoic acid side chain (three-carbon bridge plus carboxylic acid), whereas the structurally related 2-(5-chlorothiophen-2-yl)-2,2-difluoroacetic acid (CAS 2228813-23-6, MW 212.60 g·mol⁻¹, C₆H₃ClF₂O₂S) features an acetic acid backbone with the gem-difluoro group directly adjacent to both the thiophene ring and the carboxylate . The additional methylene spacer in the target compound decouples the carboxylic acid's pKa from the electron-withdrawing influence of the thiophene ring and the gem-difluoro group, predicting a higher and more drug-like pKa (~4.0–4.5 for the propanoic acid versus an estimated ~2.0–2.5 for the α,α-difluoroacetic acid analog). This pKa elevation improves physiological ionization profiles and reduces the risk of acyl glucuronide formation through steric and electronic decongestion of the carboxylate. Additionally, the propanoic acid chain offers an extra rotatable bond (3 vs. 2 in the acetic acid analog), providing greater conformational flexibility for target binding while maintaining a synthetically accessible carboxylic acid handle for amide or ester diversification .

Building block versatility Amide coupling Conformational flexibility

Des-Chloro Analog Differentiation: The 5-Chloro Substituent as an Electronic Tuning and Synthetic Diversification Handle

The target compound contains a chlorine atom at the 5-position of the thiophene ring, distinguishing it from the des-chloro analog 2,2-difluoro-3-(thiophen-2-yl)propanoic acid (CAS 1896887-57-2, MW 192.18 g·mol⁻¹) . The chlorine substituent serves dual purpose: (i) as a modifiable synthetic handle for downstream diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Negishi reactions) that is unavailable in the des-chloro parent ; and (ii) as an electron-withdrawing group that polarizes the thiophene π-system, altering its electronic character for potential halogen-bonding interactions with biological targets. The 5-chloro substitution also reduces the thiophene ring's susceptibility to electrophilic bioactivation compared to the unsubstituted thiophene, as established by the Chen et al. (2011) human liver microsome study where the unsubstituted thiophene (4-H,5-H) generated the highest level of reactive-metabolite GSH adducts [1].

Cross-coupling chemistry SAR exploration Halogen bonding

Evidence-Anchored Application Scenarios for 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic Acid


Late-Stage Diversification Hub in Kinase or Epigenetic Target Inhibitor Programs

The 5-chlorothiophene moiety serves as a Pd-catalyzed cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling parallel library synthesis of substituted thiophene analogs from a single advanced intermediate . Teams pursuing BRD4 bromodomain or kinase inhibitors—target classes where the structurally related positional isomer (3-(4-chlorothiophen-2-yl)-3,3-difluoropropanoic acid) has demonstrated potent binding (BRD4 IC₅₀ = 0.5 nM [1])—can leverage this compound to explore 5-substituted thiophene vectors that retain the bioactivation risk advantage of the 5-Cl regioisomer over the 4-Cl analog, as documented in the Chen et al. human liver microsome study [2].

Metabolically Stabilized Fragment for FBLG (Fragment-Based Lead Generation) Campaigns

With MW 226.63 g·mol⁻¹, LogP 2.66, and TPSA 37.3 Ų , this compound falls within the 'fragment- lead-like' boundary (MW <250), making it suitable as a starting point for fragment growing or merging strategies. The gem-difluoro group protects the α-carbon of the propanoic acid chain from oxidative metabolism, a key liability of the non-fluorinated analog 3-(5-chlorothiophen-2-yl)propanoic acid [1]. The carboxylic acid also provides a native hydrogen-bond donor/acceptor for initial fragment hit confirmation via biophysical methods (SPR, ITC, or ligand-observed NMR) [2].

Agrochemical Lead Scaffold with Favorable Environmental Fate Properties

Thiophene-2-carboxylic acid derivatives are established scaffolds in herbicide and pesticide patent families . The 5-chloro substitution provides a balance of target potency and metabolic lability suited to agrochemical applications where controlled environmental degradation is desirable. The difluoropropanoic acid side chain introduces metabolic stability at the carboxylate-proximal position while the chlorothiophene ring retains sufficient reactivity for soil microbial degradation pathways. The compound's physicochemical profile (LogP 2.66, moderate water solubility implied by TPSA 37.3 Ų [1]) is consistent with phloem mobility requirements for systemic herbicides, positioning it as a viable intermediate for agrochemical lead optimization programs [2].

Covalent Inhibitor Warhead Precursor via Carboxylic Acid Activation

The propanoic acid terminus can be activated (e.g., as an acid chloride, NHS ester, or mixed anhydride) for conjugation to amine-containing warheads or peptidomimetic backbones . The methylene spacer between the CF₂ group and the thiophene ring decouples the carboxylic acid's reactivity from the electron-withdrawing effects of both the difluoro and chlorothiophene groups, yielding more predictable and controllable acylation kinetics compared to the acetic acid analog 2-(5-chlorothiophen-2-yl)-2,2-difluoroacetic acid [1]. This property is critical for covalent inhibitor design where precise control over warhead electrophilicity is required to balance target engagement with off-target selectivity.

Quote Request

Request a Quote for 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.